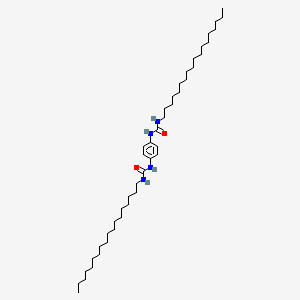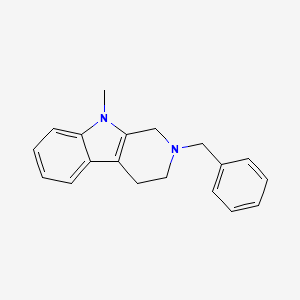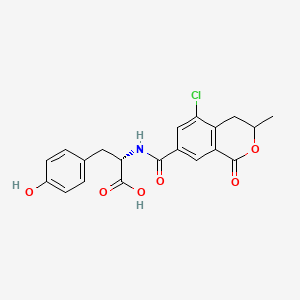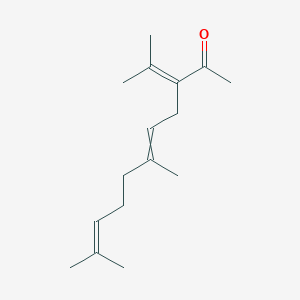
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one, also known as geranyl acetone, is an organic compound with the molecular formula C₁₃H₂₂O and a molecular weight of 194.3132 g/mol . This compound is a monoterpenoid, which is a class of terpenes consisting of two isoprene units. It is commonly used in the fragrance and flavor industry due to its pleasant aroma.
准备方法
The synthesis of 6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction leads to the formation of the compound through a series of rearrangement and decarboxylation steps . Industrial production methods often follow similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.
化学反应分析
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur using halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
作用机制
The mechanism of action of 6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one involves its interaction with specific molecular targets and pathways. As a monoterpenoid, it can interact with various enzymes and receptors in biological systems. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with their metabolic processes .
相似化合物的比较
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one can be compared with other similar compounds, such as:
6,10-Dimethyl-5,9-undecadien-2-one (E):
6,10-Dimethyl-5,9-undecadien-2-one (Z): This is the cis-isomer of the compound and has different physical and chemical properties compared to the trans-isomer.
Dihydropseudoionone: Another related compound with a similar structure but different functional groups.
These compounds share some similarities in their chemical properties and applications but differ in their specific uses and effects.
属性
CAS 编号 |
64264-24-0 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC 名称 |
6,10-dimethyl-3-propan-2-ylideneundeca-5,9-dien-2-one |
InChI |
InChI=1S/C16H26O/c1-12(2)8-7-9-14(5)10-11-16(13(3)4)15(6)17/h8,10H,7,9,11H2,1-6H3 |
InChI 键 |
CKGLVKOMUWXNGK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCC(=C(C)C)C(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



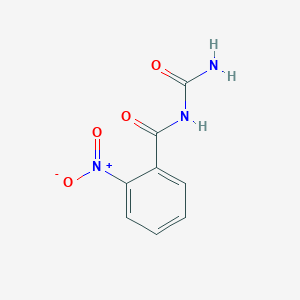
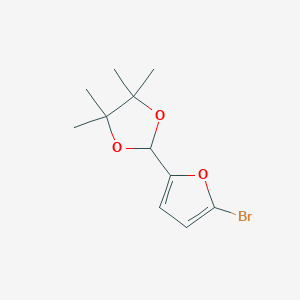
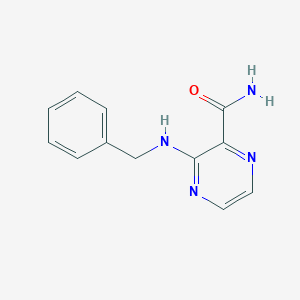


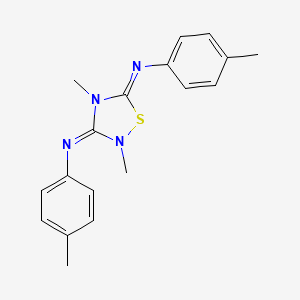

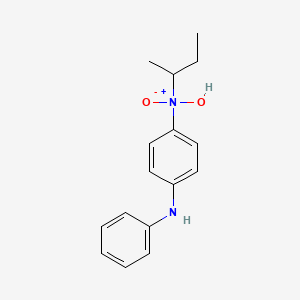
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
